6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid
Description
The compound 6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid is a notable chemical structure known for its extensive application in various fields of science. It belongs to the class of heterocyclic compounds, featuring an imidazo[1,5-b]isoquinoline core, which contributes significantly to its chemical reactivity and biological activities.
Properties
IUPAC Name |
6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-26-15-9-12-8-14-18(24)20(7-5-3-4-6-17(22)23)19(25)21(14)11-13(12)10-16(15)27-2/h9-10,14H,3-8,11H2,1-2H3,(H,22,23)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMXCXHFEIZURY-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=O)CCCCCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CN3[C@@H](CC2=C1)C(=O)N(C3=O)CCCCCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid involves several steps:
Formation of the Imidazo[1,5-b]isoquinoline Core: : Typically starts with the condensation of suitable diamines and aldehydes under controlled acidic conditions.
Introduction of the Hexanoic Acid Moiety: : This is usually achieved through acylation reactions utilizing hexanoic acid derivatives.
Final Functional Group Modifications: : Introduction of methoxy groups via methylation reactions.
Industrial Production Methods
Industrial-scale production follows similar synthetic routes but utilizes continuous flow reactors to enhance yield and efficiency. Optimization of temperature, pressure, and catalyst use is crucial to maximize production rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Converts secondary alcohols to ketones using reagents such as potassium permanganate.
Reduction: : Commonly involves hydrogenation reactions, reducing double bonds with palladium on carbon.
Substitution: : Nucleophilic substitution reactions facilitated by bases like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products
From the aforementioned reactions, major products typically include ketones, alcohols, and substituted derivatives that exhibit varied biological activities.
Scientific Research Applications
In Chemistry
Used as a precursor in the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.
In Biology
Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of various enzymes.
In Medicine
Explored for its anti-cancer properties, leveraging its ability to interfere with cell proliferation mechanisms.
In Industry
Utilized in the development of novel materials with specific electronic properties, thanks to its stable heterocyclic core.
Mechanism of Action
The biological activity of 6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid primarily hinges on its interaction with molecular targets like enzymes. It binds to the active site, thereby inhibiting enzyme activity and affecting various biochemical pathways. Specific pathways involved include those regulating cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-[7,8-dimethoxy-1,3-dioxo-10aH-imidazo[1,5-b]isoquinolin-2-yl]pentanoic acid
6-[7,8-dimethoxy-1,3-dioxo-10aH-imidazo[1,5-b]isoquinolin-2-yl]butanoic acid
Highlighting Uniqueness
Compared to these similar compounds, 6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid features a unique hexanoic acid moiety, which enhances its lipophilicity and ability to penetrate biological membranes, making it more effective in biomedical applications.
This compound is a marvel in its versatility across different fields of scientific research and industrial applications, reflecting the sophistication embedded in its molecular structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
